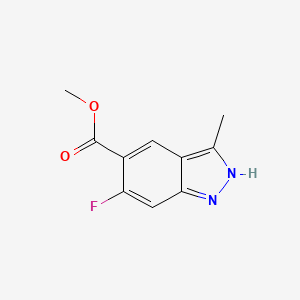![molecular formula C12H24N4O7 B12285657 5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Fructose L-arginine is a compound formed by the combination of alpha-fructose, a simple sugar, and L-arginine, a semi-essential amino acid. This compound is of interest due to its potential applications in various fields, including medicine, nutrition, and biochemistry. Alpha-fructose is known for its role in energy metabolism, while L-arginine is involved in numerous physiological processes, including nitric oxide production and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Fructose L-arginine can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino acids. In this case, alpha-fructose reacts with L-arginine under controlled conditions to form the desired compound. The reaction typically requires a slightly acidic to neutral pH and moderate temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of Alpha-Fructose L-arginine can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, can be used to produce L-arginine, which is then reacted with alpha-fructose to form the compound. This method allows for large-scale production with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Fructose L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of Alpha-Fructose L-arginine, such as oxidized or reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-Fructose L-arginine has several scientific research applications, including:
Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: Investigated for its role in cellular metabolism and its potential effects on cellular functions.
Medicine: Explored for its potential therapeutic effects, such as improving nitric oxide production and enhancing immune responses.
Industry: Utilized in the production of functional foods and dietary supplements due to its potential health benefits.
Wirkmechanismus
The mechanism of action of Alpha-Fructose L-arginine involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound may also influence protein synthesis and cellular metabolism through its amino acid component.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Arginyl-fructose: Formed from the reaction of arginine and fructose, known for its antioxidant and antidiabetic properties.
Arginyl-fructosyl-glucose: Another Maillard reaction product with potential health benefits.
Uniqueness
Alpha-Fructose L-arginine is unique due to its specific combination of alpha-fructose and L-arginine, which may confer distinct physiological effects compared to other similar compounds
Eigenschaften
Molekularformel |
C12H24N4O7 |
|---|---|
Molekulargewicht |
336.34 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15) |
InChI-Schlüssel |
UEZWWYVAHKTISC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)
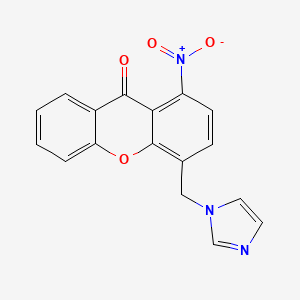
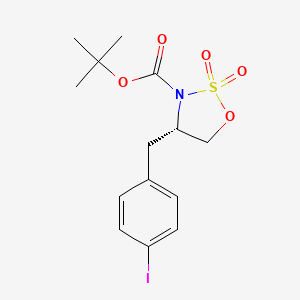
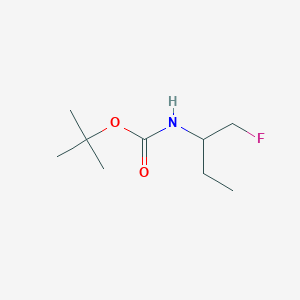
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)
![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
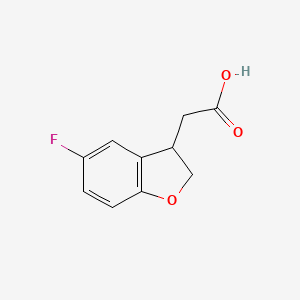
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
